(2-Methylquinazolin-4-yl)(phenyl)methanone
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Overview
Description
(2-Methylquinazolin-4-yl)(phenyl)methanone is a compound that belongs to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinazolin-4-yl)(phenyl)methanone typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinazolin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-4 positions of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities .
Scientific Research Applications
(2-Methylquinazolin-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methylquinazolin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar structure and exhibits comparable biological activities.
Imidazole derivatives: These compounds also possess a five-membered ring with nitrogen atoms and show a wide range of biological activities.
Quinoxaline derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
(2-Methylquinazolin-4-yl)(phenyl)methanone is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
101290-94-2 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2-methylquinazolin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N2O/c1-11-17-14-10-6-5-9-13(14)15(18-11)16(19)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
UTENJXBXYZQBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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